Triazole Leaving Group Enhances Biochemical Potency Over Sulfonyl Fluorides
In the SuTEx chemical platform, replacement of the fluoride leaving group with a 1,2,4-triazole heterocycle produces a >10-fold enhancement in biochemical inhibitory potency. In a direct head-to-head comparison, the sulfonyl-triazole probe JWB142 inhibited dipeptidyl peptidase III (DPP3) with an IC₅₀ of 17 μM, whereas its sulfonyl fluoride counterpart SuFEx-3 showed an IC₅₀ of 246 μM (95% CI: 117–519 μM). [1] While JWB142 is a more elaborated aryl-sulfonyl-triazole, the potency advantage is attributed to the triazole leaving group—a feature shared by 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride, which presents the identical 1,2,4-triazole LG with the added electronic modulation of a 5-methyl substituent. [2] This represents a class-level inference that the triazole LG scaffold, including the 5-methyl variant, is inherently more reactive toward nucleophilic protein residues than its fluoride counterparts.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) against recombinant DPP3 |
|---|---|
| Target Compound Data | No direct data for 5-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride; class representative JWB142 (1,2,4-sulfonyl-triazole): IC₅₀ = 17 μM |
| Comparator Or Baseline | SuFEx-3 (biphenyl sulfonyl fluoride analog of JWB142): IC₅₀ = 246 μM (95% CI: 117–519 μM) |
| Quantified Difference | >10-fold (14.5-fold) greater potency for the sulfonyl-triazole (SuTEx) scaffold over the sulfonyl fluoride (SuFEx) scaffold |
| Conditions | Recombinant DPP3 peptidase assay; concentration-dependent inhibition; 37 °C; reported as mean ± s.e.m. |
Why This Matters
For procurement decisions in covalent probe or inhibitor development, the triazole leaving group scaffold provides a quantitatively verified potency advantage over classical sulfonyl fluorides, making this compound class a higher-value starting point for fragment-based covalent ligand discovery.
- [1] Hahm HS, Toroitich EK, Borne AL, Brulet JW, Libby AH, Yuan K, Hsu KL. Liganding functional tyrosine sites on proteins using sulfur–triazole exchange chemistry. J Am Chem Soc. 2020;142(23):10634–10648. Figure 5C: JWB142 IC₅₀ = 17 μM; SuFEx-3 IC₅₀ = 246 μM. View Source
- [2] Borne AL, Brulet JW, Yuan K, Hsu KL. Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Chem Biol. 2021;2(2):322–337. ~4-fold reactivity enhancement of SuTEx over SuFEx. View Source
